3-Chloropropyltrimethoxysilane (CAS: 2530-87-2) is a bifunctional organosilane widely used as a coupling agent and a crucial intermediate for synthesizing other functional silanes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigKspMJ448n0HdZQ7akI4eQQHi0KKGAj6aMopEckH4QF9EjsyFzR60kfLc3u5UPxtqF0Mx6YeCs8ZFE8hqSnDv2iRf71XnTt58MJDhuGFzNV9C3SLy3NfMe3PDbqaOu18y8UtCOjXk0uZMo01GU6Jlg3X40X-OPaggcNg7b_nrbon8Oe1Eet2Xh0wUBydm98fcu7tycxXOdO3xgkYbOdQ_PZOrTmTGvw5JyMG1dlpZkRu)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)] Its structure features two key components: a trimethoxysilyl group that hydrolyzes to form covalent bonds with inorganic substrates like glass and metal oxides, and a terminal chloropropyl group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigKspMJ448n0HdZQ7akI4eQQHi0KKGAj6aMopEckH4QF9EjsyFzR60kfLc3u5UPxtqF0Mx6YeCs8ZFE8hqSnDv2iRf71XnTt58MJDhuGFzNV9C3SLy3NfMe3PDbqaOu18y8UtCOjXk0uZMo01GU6Jlg3X40X-OPaggcNg7b_nrbon8Oe1Eet2Xh0wUBydm98fcu7tycxXOdO3xgkYbOdQ_PZOrTmTGvw5JyMG1dlpZkRu)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVG00fzeK6jw5LTSt6jLC1oB04TTBFsU7L_JWGwIspQ4VFn7xyKuO6UdeA4BVq_p_GelxpIrp6ppef7RnFmuJqdf8Ns4yupnSuViouGwX4lYqZh7JAtfFhvMj8VEAbOkiqIatf)] This chloro-functional group provides a reactive site for subsequent chemical modifications, such as nucleophilic substitution, making it a versatile platform for tailoring surface properties in composites, coatings, and adhesives.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCP8RAzoHgNG7meF8hsioRrcn-LJGn9yTXEjO9bfXumEN7eok7jKN2cSXzJrmq0B6i7FtSVRiV1EjGOhRaa-gff2xwr5NH_9SQCXqzB8DbRNapa_KVgecocvbQY7lueMx3RxDyodx7xxelAA%3D%3D)]
Substituting 3-Chloropropyltrimethoxysilane (CPTMS) with other common silanes is not a direct replacement due to critical differences in processing and chemical reactivity. Replacing the trimethoxy group with a triethoxy group, as in (3-Chloropropyl)triethoxysilane, significantly alters the hydrolysis rate; methoxysilanes hydrolyze 6-10 times faster than ethoxysilanes, directly impacting formulation pot-life and curing speed.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_x6rnRI4m9n16sUBpFS_REikEB4lnHuYSEoS_g7pTtYu0FHHoWnxYDUZO0Olmr3Chzs7DjqYWa94Q_bynJunmq2ff3U7Bj9vAgljqenRQbqXM1-cm0DlGGa1bOUqCMoSk4ZnZHODPck5GPBv5V9ZpZ--uNgRS2Pow1gjzILg-XtI%3D)] Furthermore, swapping the chloropropyl group for an aminopropyl or glycidyloxypropyl group fundamentally changes the surface chemistry. The chloropropyl group is an ideal precursor for grafting functionalities via nucleophilic substitution, such as creating antimicrobial quaternary ammonium surfaces.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb5Zuh3O54NGboV-F0zO9DYg8uvBROqBIw4UlrLuZylyqPn7tkbOMBaDotMW1EzKbw-6yKDA9F7zfP2e3Yqs9Pov8IEaELpjlvqv2pxLav3RHQc9oSzri2nipu4JZiFK2yrVU4ZLY9qZSNmA%3D%3D)] In contrast, aminosilanes and epoxysilanes react through different pathways (e.g., amine-epoxy reactions, peptide coupling), making them unsuitable for applications where the chloro group's specific reactivity as an alkylating agent is required.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGexGUqudP67k6HX8VbN1ZuuZ2JnRvRzGtP4H10UJtT_8WiMWudL6V7wlk49J42Y68kIpNG_dN_UA-1PwHx-bCeRGk_qQ7yg-JCmdYDwXn2RG2hu8svIfpP84JiIGxZYSX6Q-F5XfwA651u6MlWaeGZhLsc5ttjb_HIFYD8Kv9vC0CMJmg4PyQq9wIYV5yoLKiun9PtJlJQVWT4zxacxNKu4xvRSukXkqedSWbiTuYlHZWVwZx1vpJb5l7aF69La1ovLtEd4tcJgdUKca_VL96EJnXeV4Rua-br0hcGqC2urDtnl4aohAMsZiR7TePKIxsLTfnmB-2h-8887T9zL9il6fRUSuWJJUwGR-1t_flMZxrmzg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHURN2lT1guMmpbvPMLU_0iyWuo4ixPyozp9hberqYM0Xeyrgi7fpcSf8tDfUe98Q7Rk0BpALV2IIvZ9tYyP4y6BJwzpMBN-Y2OnSp0q-ZiZscuauke-Mv9FMcwZCxNvlC_ZEl6gxE5VbgEggFbRsDCSIAjupFe6-pYMmdGjxYjfNc9kuCwAj14Nsk5O8c%3D)]
The choice between methoxy and ethoxy silanes is a critical processability decision. Methoxy-functional silanes, such as 3-Chloropropyltrimethoxysilane, exhibit hydrolysis rates that are 6 to 10 times faster than their ethoxy-functional counterparts like (3-Chloropropyl)triethoxysilane.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_x6rnRI4m9n16sUBpFS_REikEB4lnHuYSEoS_g7pTtYu0FHHoWnxYDUZO0Olmr3Chzs7DjqYWa94Q_bynJunmq2ff3U7Bj9vAgljqenRQbqXM1-cm0DlGGa1bOUqCMoSk4ZnZHODPck5GPBv5V9ZpZ--uNgRS2Pow1gjzILg-XtI%3D)] This accelerated hydrolysis allows for shorter curing times and faster network formation in sol-gel processes and coating applications, a key parameter for optimizing manufacturing throughput.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | 6x - 10x (relative rate) |
| Comparator Or Baseline | (3-Chloropropyl)triethoxysilane (1x relative rate) |
| Quantified Difference | 600% to 1000% faster |
| Conditions | Aqueous solution, acid-catalyzed conditions. |
This allows for precise control over formulation pot-life and cure speed, enabling higher throughput in industrial coating and composite manufacturing.
The chloropropyl group is a highly effective electrophile for synthesizing quaternary ammonium salt (QAS) functionalized silanes, which are widely used for creating contact-killing antimicrobial surfaces. This is achieved through a straightforward reaction with tertiary amines.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb5Zuh3O54NGboV-F0zO9DYg8uvBROqBIw4UlrLuZylyqPn7tkbOMBaDotMW1EzKbw-6yKDA9F7zfP2e3Yqs9Pov8IEaELpjlvqv2pxLav3RHQc9oSzri2nipu4JZiFK2yrVU4ZLY9qZSNmA%3D%3D)] This synthetic route is a primary application for CPTMS and is not directly possible with common substitutes like (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), which possess nucleophilic functional groups and require different, often more complex, multi-step processes to achieve similar cationic surfaces.
| Evidence Dimension | Synthetic Pathway to Quaternary Ammonium Silanes |
| Target Compound Data | Direct, single-step reaction with tertiary amines (Menschutkin reaction). |
| Comparator Or Baseline | APTMS/GPTMS: Require multi-step modification to introduce a cationic charge. |
| Quantified Difference | N/A (Qualitative difference in reaction pathway) |
| Conditions | Reaction with a tertiary amine, often at elevated temperature (e.g., 100-120 °C) and sometimes under pressure. |
For creating durable, covalently-bonded antimicrobial coatings, CPTMS provides the most direct and established synthetic route to the required cationic functionality.
Unlike aminosilanes such as APTES which often require a separate activation step to become reactive towards biomolecules, the chloropropyl group of CPTMS offers a direct reaction pathway. It can directly bind nucleophilic groups like amines or thiols present on biomolecules without prior activation.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGexGUqudP67k6HX8VbN1ZuuZ2JnRvRzGtP4H10UJtT_8WiMWudL6V7wlk49J42Y68kIpNG_dN_UA-1PwHx-bCeRGk_qQ7yg-JCmdYDwXn2RG2hu8svIfpP84JiIGxZYSX6Q-F5XfwA651u6MlWaeGZhLsc5ttjb_HIFYD8Kv9vC0CMJmg4PyQq9wIYV5yoLKiun9PtJlJQVWT4zxacxNKu4xvRSukXkqedSWbiTuYlHZWVwZx1vpJb5l7aF69La1ovLtEd4tcJgdUKca_VL96EJnXeV4Rua-br0hcGqC2urDtnl4aohAMsZiR7TePKIxsLTfnmB-2h-8887T9zL9il6fRUSuWJJUwGR-1t_flMZxrmzg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHURN2lT1guMmpbvPMLU_0iyWuo4ixPyozp9hberqYM0Xeyrgi7fpcSf8tDfUe98Q7Rk0BpALV2IIvZ9tYyP4y6BJwzpMBN-Y2OnSp0q-ZiZscuauke-Mv9FMcwZCxNvlC_ZEl6gxE5VbgEggFbRsDCSIAjupFe6-pYMmdGjxYjfNc9kuCwAj14Nsk5O8c%3D)] This simplifies the immobilization process for peptides and other biological ligands onto surfaces like titanium alloys, reducing the number of process steps and potential points of failure in the manufacturing of biomedical devices.
| Evidence Dimension | Biomolecule Immobilization Process |
| Target Compound Data | Direct binding to nucleophilic groups (e.g., amines, thiols). |
| Comparator Or Baseline | (3-Aminopropyl)triethoxysilane (APTES) often requires a separate activation step. |
| Quantified Difference | Fewer reaction steps required. |
| Conditions | Surface modification of titanium alloys for peptide immobilization. |
This simplifies workflows and reduces processing steps for creating functionalized biomaterial surfaces, improving efficiency and potentially reproducibility.
Leveraging its role as an ideal precursor for quaternization, CPTMS is the preferred choice for manufacturing surfaces with covalently-bonded antimicrobial properties. The chloropropyl group reacts efficiently with tertiary amines to form quaternary ammonium salts, creating a durable, non-leaching antimicrobial surface on substrates ranging from textiles to medical devices.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb5Zuh3O54NGboV-F0zO9DYg8uvBROqBIw4UlrLuZylyqPn7tkbOMBaDotMW1EzKbw-6yKDA9F7zfP2e3Yqs9Pov8IEaELpjlvqv2pxLav3RHQc9oSzri2nipu4JZiFK2yrVU4ZLY9qZSNmA%3D%3D)]
In industrial settings where process time is critical, the faster hydrolysis rate of CPTMS compared to ethoxy-based silanes is a distinct advantage.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_x6rnRI4m9n16sUBpFS_REikEB4lnHuYSEoS_g7pTtYu0FHHoWnxYDUZO0Olmr3Chzs7DjqYWa94Q_bynJunmq2ff3U7Bj9vAgljqenRQbqXM1-cm0DlGGa1bOUqCMoSk4ZnZHODPck5GPBv5V9ZpZ--uNgRS2Pow1gjzILg-XtI%3D)] It is used to formulate fast-curing adhesives, sealants, and coatings for glass and metal, ensuring strong adhesion and allowing for increased production speed.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigKspMJ448n0HdZQ7akI4eQQHi0KKGAj6aMopEckH4QF9EjsyFzR60kfLc3u5UPxtqF0Mx6YeCs8ZFE8hqSnDv2iRf71XnTt58MJDhuGFzNV9C3SLy3NfMe3PDbqaOu18y8UtCOjXk0uZMo01GU6Jlg3X40X-OPaggcNg7b_nrbon8Oe1Eet2Xh0wUBydm98fcu7tycxXOdO3xgkYbOdQ_PZOrTmTGvw5JyMG1dlpZkRu)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)]
The versatile reactivity of the chloro group makes CPTMS a fundamental building block for producing a wide range of other functional silanes. It serves as the starting material for synthesizing mercapto, amino, and glycidoxy-functional methoxy silanes, providing a cost-effective route for chemical manufacturers to expand their portfolio of coupling agents.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)]
For applications requiring the attachment of peptides, enzymes, or other nucleophilic biomolecules, CPTMS provides a more direct immobilization route than aminosilanes. By eliminating the need for an activation step, it streamlines the surface functionalization process, which is critical for the reproducible manufacturing of biosensors and diagnostic devices.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGexGUqudP67k6HX8VbN1ZuuZ2JnRvRzGtP4H10UJtT_8WiMWudL6V7wlk49J42Y68kIpNG_dN_UA-1PwHx-bCeRGk_qQ7yg-JCmdYDwXn2RG2hu8svIfpP84JiIGxZYSX6Q-F5XfwA651u6MlWaeGZhLsc5ttjb_HIFYD8Kv9vC0CMJmg4PyQq9wIYV5yoLKiun9PtJlJQVWT4zxacxNKu4xvRSukXkqedSWbiTuYlHZWVwZx1vpJb5l7aF69La1ovLtEd4tcJgdUKca_VL96EJnXeV4Rua-br0hcGqC2urDtnl4aohAMsZiR7TePKIxsLTfnmB-2h-8887T9zL9il6fRUSuWJJUwGR-1t_flMZxrmzg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHURN2lT1guMmpbvPMLU_0iyWuo4ixPyozp9hberqYM0Xeyrgi7fpcSf8tDfUe98Q7Rk0BpALV2IIvZ9tYyP4y6BJwzpMBN-Y2OnSp0q-ZiZscuauke-Mv9FMcwZCxNvlC_ZEl6gxE5VbgEggFbRsDCSIAjupFe6-pYMmdGjxYjfNc9kuCwAj14Nsk5O8c%3D)]
Flammable;Irritant